HCMV pUL89 Endonuclease Inhibition: Biochemical Potency vs. Closest ChEMBL-Indexed Analogs
The target compound is reported in BindingDB (BDBM50571837 / CHEMBL4848335) to inhibit HCMV pUL89 endonuclease with an IC₅₀ of 6,200 nM in a biochemical ELISA-based assay using a 60 bp dsDNA substrate and 30-minute incubation [1]. By contrast, a structurally distinct pUL89 endonuclease inhibitor (Compound 13d) exhibits an IC₅₀ of approximately 880 nM in a similar biochemical setting, representing a roughly 7-fold greater potency . This indicates that while the target compound engages the pUL89 target, its biochemical potency is modest relative to more optimized chemotypes. The value of procuring this specific compound lies not in absolute potency but in its distinct chemotype, which may offer alternative resistance profiles or intellectual property positioning.
| Evidence Dimension | In vitro inhibition of HCMV pUL89 endonuclease (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 6,200 nM |
| Comparator Or Baseline | Compound 13d (potent pUL89 endonuclease inhibitor): IC₅₀ ≈ 880 nM |
| Quantified Difference | ~7-fold lower potency for target compound |
| Conditions | Biochemical ELISA; dsDNA substrate; 30 min incubation (target compound); comparator assay conditions assumed similar from published reviews |
Why This Matters
Understanding the potency gap relative to optimized pUL89 inhibitors guides decision-making: this compound is useful as a chemical probe for scaffold-hopping or resistance studies, not as a potency benchmark.
- [1] BindingDB entry BDBM50571837 (CHEMBL4848335). IC50: 6.20E+3 nM. Inhibition of human cytomegalovirus pUL89 endonuclease activity. URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50571837 (accessed 2026-04-29). View Source
